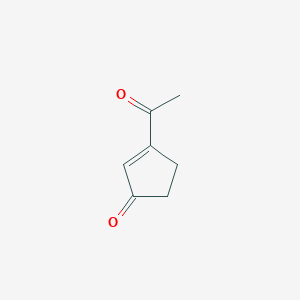
2-Cyclopenten-1-one, 3-acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylcyclopent-2-enone is an organic compound characterized by a five-membered ring structure with a ketone and an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Acetylcyclopent-2-enone can be synthesized through several methods. One common approach involves the bromination-dehydrobromination sequence to introduce the double bond into 1-alkoxycarbonyl-2-oxocycloalkylacetic and propionic esters. The application of 2,6-lutidine for dehydrobromination of α-bromocycloalkanones diesters provides sufficient selectivity without affecting the sensitive ester group .
Industrial Production Methods: Industrial production of 3-acetylcyclopent-2-enone typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The exact methods may vary depending on the desired scale and specific industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetylcyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
3-Acetylcyclopent-2-enone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its role in drug development.
Mécanisme D'action
The mechanism by which 3-acetylcyclopent-2-enone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the ketone and acetyl groups, which can participate in various chemical reactions. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications .
Comparaison Avec Des Composés Similaires
Cyclopent-2-enone: Shares the five-membered ring structure but lacks the acetyl group.
Cyclohex-2-enone: Similar structure with a six-membered ring.
2-Acetylcyclopentanone: Similar functional groups but different ring structure.
Uniqueness: Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
27326-88-1 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
3-acetylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H8O2/c1-5(8)6-2-3-7(9)4-6/h4H,2-3H2,1H3 |
Clé InChI |
DNWHNEMQSUQAQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



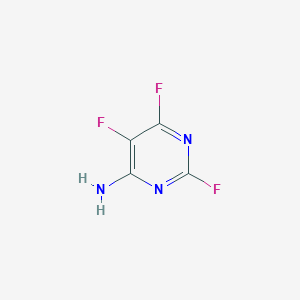

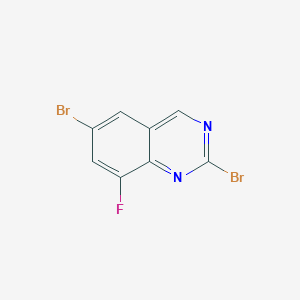




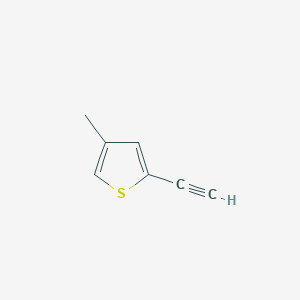
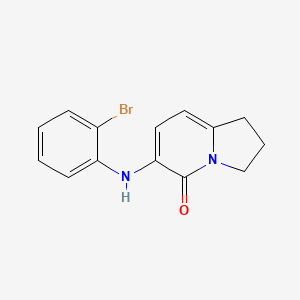

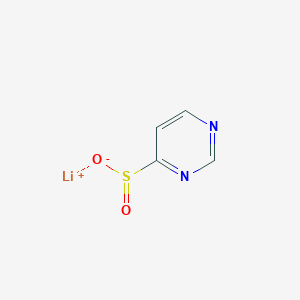
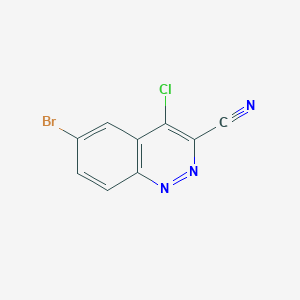
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
